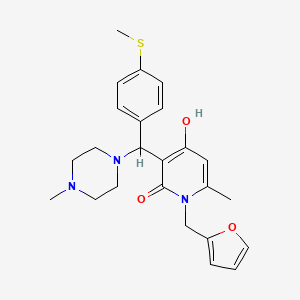

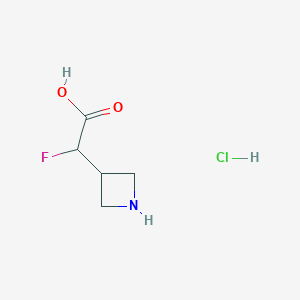

![molecular formula C27H26FN3O4 B3013816 1-(4-氟苯基)-4-{1-[2-羟基-3-(2-甲氧基苯氧基)丙基]-1H-苯并咪唑-2-基}吡咯烷-2-酮 CAS No. 1018161-84-6](/img/structure/B3013816.png)

1-(4-氟苯基)-4-{1-[2-羟基-3-(2-甲氧基苯氧基)丙基]-1H-苯并咪唑-2-基}吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

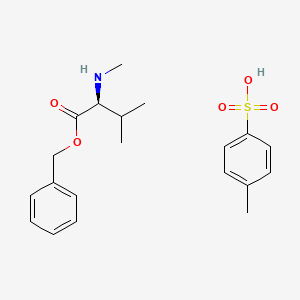

The compound "1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one" is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry and material science. The structure of the compound suggests the presence of a benzimidazole moiety, which is known for its biological activity, a pyrrolidinone ring, which is a common feature in nootropic agents, and a fluorophenyl group, which can influence the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of polyimides derived from aromatic diamine monomers, such as 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), involves Friedel–Crafts acylation, nucleophilic substitution, and reduction reactions . Similarly, the synthesis of N-substituted benzimidazole derivatives can be achieved through alkylation, followed by reactions with hydrazine hydrate and condensation with aromatic aldehydes . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds with pyrrolidinone and benzimidazole units has been studied using X-ray crystallography and theoretical calculations . These studies reveal that the five-membered pyrrolidinone ring often adopts an envelope conformation, and the presence of substituents can influence the overall molecular conformation. The molecular structure of the compound of interest would likely exhibit similar conformational characteristics due to the presence of these functional groups.

Chemical Reactions Analysis

The chemical reactivity of compounds containing benzimidazole and pyrrolidinone units can be quite diverse. For example, benzimidazole derivatives can undergo various transformations, including alkylation, condensation, and cyclization, to yield a wide range of substituted products . The fluorophenyl group in the compound could also participate in reactions typical of halogenated aromatics, such as nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

Compounds with structural features similar to the compound of interest have been shown to possess unique physical and chemical properties. For instance, polyimides synthesized from aromatic diamine monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen, and glass-transition temperatures ranging from 208–324 °C . The presence of a fluorophenyl group can also affect the electronic properties and bioactivity of the compound, as seen in thiazolopyrimidine derivatives, where the fluorophenyl group contributes to significant anticancer activity .

科学研究应用

PARP 抑制

对与所讨论的化学物质密切相关的苯基吡咯烷和苯基哌啶取代的苯并咪唑羧酰胺聚(ADP-核糖)聚合酶 (PARP) 抑制剂的研究显示出显着的功效。这些抑制剂在纳摩尔范围内表现出优异的 PARP 酶效力和细胞效力。它们还具有良好的口服生物利用度、穿过血脑屏障的能力以及有效的肿瘤分布,使其成为癌症治疗的有力候选者 (Penning 等人,2010 年)。

作为抗癌药物的氯化铜(II)加合物

该化合物的用途延伸到与氯化铜(II)形成加合物,这些加合物已被研究其作为抗癌药物的潜力。这些加合物已证明具有适合此目的的结构特征 (Bonacorso 等人,2003 年)。

N-取代苯并咪唑衍生物的合成

该化合物已用于合成 N-取代的苯并咪唑衍生物,从而产生广泛的 1,2-二取代苯并咪唑。这些衍生物在各种化学和制药领域具有潜在应用 (Vaickelionienė 等人,2012 年)。

苯并咪唑和苯并噁唑的合成

该化合物是合成 2-取代苯并咪唑和苯并噁唑的组成部分。这些化合物经过进一步的烷基化和水解过程后,可以产生各种有用的衍生物,在药物化学中具有潜在应用 (Mickevicius 等人,2006 年)。

具有催化活性的 Pd(II) 配合物

它有助于合成 ONN 三齿 Schiff 碱配体和 Pd(II) 杂配体配合物,这些配合物已显示出显着的催化活性,特别是在 Suzuki-Miyaura 反应等反应中 (Shukla 等人,2021 年)。

属性

IUPAC Name |

1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O4/c1-34-24-8-4-5-9-25(24)35-17-21(32)16-31-23-7-3-2-6-22(23)29-27(31)18-14-26(33)30(15-18)20-12-10-19(28)11-13-20/h2-13,18,21,32H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEKWRIVJNEVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

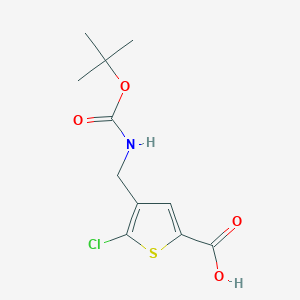

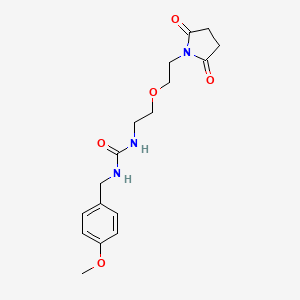

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)

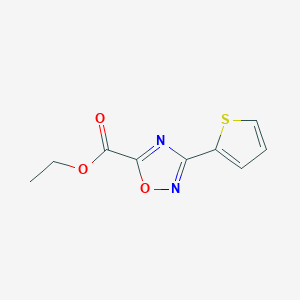

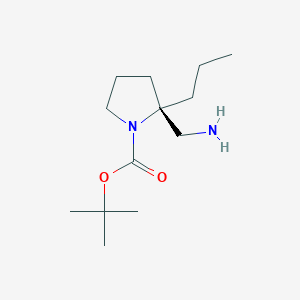

![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)

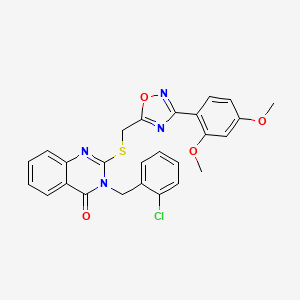

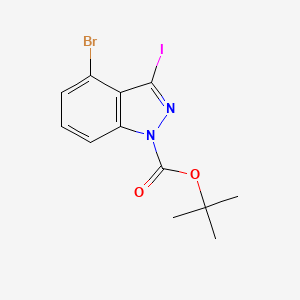

![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)

![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)